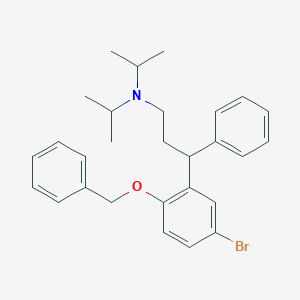

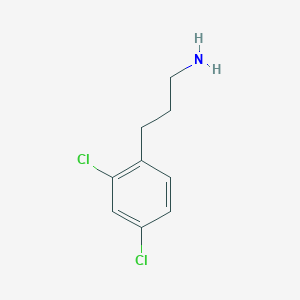

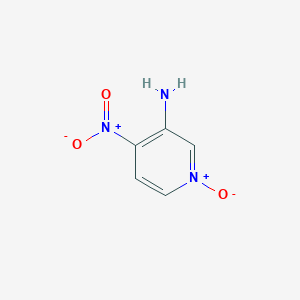

![molecular formula C15H12N2O3 B189952 5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide CAS No. 104839-39-6](/img/structure/B189952.png)

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is a versatile chemical compound with potential in scientific research. It can be utilized in various studies, ranging from drug development to materials science.

Molecular Structure Analysis

The molecular formula of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” is C15H12N2O3 . The structure of this compound is unique and holds immense potential in scientific research.

Chemical Reactions Analysis

While specific chemical reactions involving “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” are not available, it’s known that similar compounds like Oxcarbazepine are rapidly and almost completely converted to 10,11-Dihydrocarbamazepine, which has probable anticonvulsant efficacy .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Dihydroxybenzobbenzazepine-11-carboxamide” include a molecular weight of 268.26700 . It is soluble in Chloroform and Methanol .

Applications De Recherche Scientifique

I have conducted searches using the names you provided for the compound, but I’m encountering challenges in finding detailed information on unique scientific research applications for “Carbamazepine-diol,” “5,6-Dihydroxybenzobbenzazepine-11-carboxamide,” or “AGN-PC-0MY3RL.” It seems that this compound may not be widely referenced in available online resources, or it may be known under different identifiers.

Mécanisme D'action

Target of Action

Carbamazepine-diol, also known as AGN-PC-0MY3RL or 5,6-Dihydroxybenzobbenzazepine-11-carboxamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .

Mode of Action

Carbamazepine-diol binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby reducing the hyperexcitability of neurons . Additionally, carbamazepine-diol has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .

Biochemical Pathways

Carbamazepine-diol affects several biochemical pathways. It is metabolized in the liver, primarily by the CYP3A4 enzyme, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 . Carbamazepine-10,11-epoxide is then metabolized, via epoxide hydrolase, to an inactive trans-carbamazepine diol .

Pharmacokinetics

Carbamazepine-diol exhibits several important ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral ingestion, it is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and it is approximately 75% bound to plasma proteins . Carbamazepine-diol is extensively metabolized in the liver, primarily by CYP3A4 . Less than 2% of an administered dose is excreted as unchanged carbamazepine in urine .

Result of Action

The molecular and cellular effects of carbamazepine-diol’s action include the prevention of repetitive and sustained firing of an action potential . This reduces the hyperexcitability of neurons, which is a key factor in conditions such as epilepsy .

Action Environment

Both genetic and environmental factors shape the pharmacokinetics and pharmacodynamics of carbamazepine-diol . For instance, the clearance of carbamazepine can increase threefold within several weeks of starting therapy due to autoinduction, often requiring an upward dosage adjustment . Furthermore, factors such as age, body weight, dosing regimen, and co-medication can influence the pharmacokinetics of carbamazepine-diol .

Propriétés

IUPAC Name |

5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQLVKTWIHTZOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435010 |

Source

|

| Record name | AGN-PC-0MY3RL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide | |

CAS RN |

104839-39-6 |

Source

|

| Record name | AGN-PC-0MY3RL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the relationship between Carbamazepine-diol and Carbamazepine in the context of epilepsy treatment?

A1: Carbamazepine-diol is the primary metabolite of the antiepileptic drug Carbamazepine. [, , ] While Carbamazepine itself exerts anticonvulsant effects, Carbamazepine-diol also possesses some pharmacological activity. [, , ] Understanding the formation and clearance of Carbamazepine-diol is crucial for optimizing Carbamazepine therapy in epileptic patients. [, , ]

Q2: How does the co-administration of Valproic Acid affect Carbamazepine-diol levels in epileptic patients?

A2: Research suggests that Valproic Acid, another commonly used antiepileptic drug, can significantly alter the pharmacokinetic profile of Carbamazepine. [, ] Specifically, co-administration of Valproic Acid has been shown to increase Carbamazepine-diol plasma concentrations, even when Carbamazepine levels remain unchanged. [, ] While initially attributed to selective inhibition of epoxide hydrolase, the mechanism appears to involve multiple metabolic pathways, potentially including glucuronidation. [, , ]

Q3: Is there an age-dependent aspect to the interaction between Carbamazepine, Carbamazepine-diol, and Valproic Acid?

A3: Yes, studies indicate a pronounced age dependency in how Valproic Acid modulates Carbamazepine metabolism. [] The impact of Valproic Acid on Carbamazepine-diol levels appears most significant in pediatric patients compared to adults. [] This highlights the importance of considering age when evaluating drug interactions and individualizing treatment regimens, particularly in pediatric epilepsy management.

Q4: How do researchers quantify and analyze Carbamazepine, Carbamazepine-epoxide, and Carbamazepine-diol in biological samples?

A4: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Carbamazepine, its active metabolite Carbamazepine-epoxide, and its primary metabolite Carbamazepine-diol in biological samples like plasma. [, , ] This method allows for the simultaneous measurement of these compounds, enabling researchers to investigate their pharmacokinetic profiles and metabolic interactions.

Q5: What are the implications of Carbamazepine's induction of hepatic cytochromes P450 for its own metabolism and potential drug interactions?

A5: Studies in rats have demonstrated that Carbamazepine can induce hepatic cytochromes P450, specifically the isoforms P4502B1 and P4502B2. [] This induction can lead to increased metabolism not only of Carbamazepine itself but also of other drugs metabolized by these enzymes, potentially resulting in decreased efficacy or altered pharmacokinetic profiles. [] These findings underscore the importance of considering Carbamazepine's enzyme-inducing properties when designing combination therapies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)